molecular formula C10H5ClFNO2S B2805926 2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid CAS No. 549526-19-4

2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2805926
CAS No.: 549526-19-4
M. Wt: 257.66
InChI Key: KLPGIYQNYUKELG-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid (CAS: 549526-19-4) is a halogenated thiazole derivative with the molecular formula C₁₀H₅ClFNO₂S and a molecular weight of 257.67 g/mol . It features a thiazole ring substituted at position 4 with a carboxylic acid group and at position 2 with a 3-chloro-4-fluorophenyl moiety. This compound is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and drug discovery, particularly for designing inhibitors targeting bacterial quorum sensing (QS) systems like AgrA in Staphylococcus aureus . Its halogen substituents enhance hydrophobic interactions and metabolic stability, while the carboxylic acid group facilitates hydrogen bonding with biological targets .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO2S/c11-6-3-5(1-2-7(6)12)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPGIYQNYUKELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CS2)C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a base. The reaction conditions often involve the use of ethanol as a solvent and heating the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This is primarily due to the electron-withdrawing effects of the chlorine and fluorine substituents, which enhance the compound's ability to penetrate bacterial membranes .
  • Anticancer Properties :
    • Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented, suggesting its potential as a lead compound for developing anticancer agents .
  • Anti-inflammatory Effects :
    • Some derivatives of thiazole have shown promise in reducing inflammation. The presence of the carboxylic acid group may contribute to this activity by modulating inflammatory pathways .

Agrochemical Applications

  • Herbicides and Pesticides :
    • Compounds with thiazole structures are being explored as potential herbicides and pesticides due to their selective toxicity against certain plant species and pests. The incorporation of halogen atoms like chlorine and fluorine can enhance the lipophilicity and metabolic stability of these compounds, making them effective in agricultural applications .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of thiazole derivatives make them suitable candidates for organic electronic applications. Their ability to act as semiconductors can be harnessed in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Polymer Chemistry :
    • This compound can be used as a monomer in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential for developing new antibacterial agents.

Case Study 2: Synthesis of Fluorinated Thiazoles

Research focused on synthesizing fluorinated thiazoles revealed that introducing fluorine atoms significantly improved the biological activity of the compounds. This study emphasized the importance of fluorination in enhancing the therapeutic profiles of thiazole-based drugs.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents enhances its ability to bind to active sites of enzymes or receptors. This binding can inhibit the activity of certain enzymes or modulate receptor functions, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Below is a detailed comparison of 2-(3-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid with structurally analogous thiazole-4-carboxylic acid derivatives.

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity
This compound C₁₀H₅ClFNO₂S 257.67 549526-19-4 3-Cl, 4-F on phenyl ring ≥95%
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₆ClNO₂S 239.67 845885-82-7 3-Cl on phenyl ring ≥97%
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid C₁₁H₉NO₂S 219.26 Not specified 4-CH₃ on phenyl ring Not specified
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid C₁₁H₆F₃NO₂S 273.23 Not specified 4-CF₃ on phenyl ring Not specified
2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic acid C₁₁H₉NO₃S 243.26 EN300-1609139 Phenoxymethyl group ≥95%

Key Observations :

  • Halogen vs. Alkyl Substituents: The target compound’s dual halogen substituents (Cl and F) increase its molecular weight and lipophilicity compared to the mono-chlorinated analog (239.67 vs. 257.67 g/mol) . Fluorine’s electronegativity may also enhance the acidity of the carboxylic acid group, influencing solubility and reactivity .

Biological Activity

2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid (CAS Number: 549526-19-4) is a thiazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a unique substitution pattern that enhances its interaction with various biological targets, making it a candidate for drug development and research.

Chemical Structure and Properties

The molecular formula of this compound is C10H5ClFNO2SC_{10}H_5ClFNO_2S, with a molecular weight of 257.67 g/mol. The presence of chlorine and fluorine atoms on the phenyl ring contributes to its biological activity by influencing lipophilicity and electronic properties.

PropertyValue
Molecular FormulaC₁₀H₅ClFNO₂S
Molecular Weight257.67 g/mol
IUPAC NameThis compound
CAS Number549526-19-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and fluoro substituents enhance binding affinity, which can inhibit enzyme activity or modulate receptor functions. This mechanism is critical in applications ranging from antiviral to anticancer activities.

Antiviral Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antiviral properties. A study evaluated various thiazole compounds for their inhibitory effects on viral replication using a yellow fever virus luciferase assay. Compounds demonstrating over 50% inhibition at a concentration of 50 μM were deemed active, with further tests determining their effective concentration (EC50) values against viral replication .

Anticancer Potential

The compound's anticancer activity has been explored in several studies. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of anti-apoptotic protein expression. The selectivity of this compound towards specific cancer cell lines enhances its potential as a therapeutic agent .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. The binding affinity to these enzymes can disrupt normal biochemical processes, leading to therapeutic effects in diseases related to enzyme dysregulation .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Antiviral Efficacy : In a study assessing thiazole derivatives against yellow fever virus, compounds similar to this compound showed promising antiviral activity with calculated EC50 values indicating effective inhibition of viral replication .
  • Cytotoxicity in Cancer Cells : A comparative analysis revealed that this compound exhibits lower IC50 values against specific cancer cell lines compared to standard treatments. For example, in HCT116 colorectal carcinoma cells, it demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid, and what reaction conditions are critical for optimizing yield?

  • Methodology : The compound is synthesized via cyclization of a substituted thiosemicarbazone precursor. A common approach involves reacting 3-chloro-4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, followed by cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent. Key parameters include maintaining anhydrous conditions, temperature control (80–100°C), and stoichiometric excess of POCl₃ to ensure complete ring closure .
  • Data Validation : Purity (>97%) is confirmed via HPLC and melting point analysis (206–207°C) .

Q. How is the structural integrity of this compound validated using spectroscopic techniques?

  • Methodology :

  • NMR : 1H^1\text{H}-NMR (DMSO-d₆) reveals aromatic protons (δ 7.5–8.2 ppm) and the carboxylic acid proton (δ 13.1 ppm). 13C^{13}\text{C}-NMR confirms the thiazole C-2 (δ 165 ppm) and carboxylic acid carbonyl (δ 170 ppm) .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 239.67 (M⁻), consistent with the molecular formula C₁₀H₆ClFNO₂S .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate this compound’s inhibitory activity against cyclooxygenase-2 (COX-2)?

  • Methodology :

  • In vitro assay : Use recombinant COX-2 enzyme and monitor prostaglandin E₂ (PGE₂) production via ELISA. Test compound concentrations (1 nM–100 μM) with celecoxib as a positive control.
  • Data Analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism). Compare potency to analogs (e.g., 4-chlorophenyl or fluorophenyl derivatives) to assess substituent effects .
    • Contradictions : Fluorine’s electron-withdrawing effect may enhance binding affinity but reduce solubility, necessitating logP measurements (HPLC) .

Q. What strategies resolve discrepancies in crystallographic data for this compound’s polymorphic forms?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (acetonitrile/water). Resolve conformational flexibility (e.g., thiazole ring puckering) using high-resolution data (R-factor < 5%).
  • DFT Calculations : Compare experimental and computed bond angles/energies to identify stable conformers .
    • Data Conflict : Disordered fluorine positions may require refinement with constraints (e.g., ISOR in SHELXL) .

Q. How do substituent variations (Cl/F vs. Br/CH₃) impact pharmacokinetic properties like metabolic stability?

  • Methodology :

  • Microsomal Stability Assay : Incubate compounds with liver microsomes (human/rat) and measure remaining parent compound via LC-MS/MS at 0/15/30/60 min.
  • Key Metrics : Half-life (t₁/₂) and intrinsic clearance (Clₐᵢₙₜ). Fluorine’s meta-chloro-para-fluoro substitution reduces CYP450-mediated oxidation compared to brominated analogs .
    • Contradictions : Fluorine may increase plasma protein binding, altering free drug concentration—validate via equilibrium dialysis .

Key Research Recommendations

  • Structural Modifications : Introduce electron-donating groups (e.g., -OCH₃) at the phenyl ring to balance solubility and activity .
  • In vivo Studies : Assess bioavailability in rodent models using deuterated analogs for precise PK/PD tracking .
  • Target Validation : Screen against kinase panels (e.g., KINOMEscan) to identify off-target effects .

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